molecular formula C17H16N2OS B185364 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- CAS No. 87752-94-1

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-

Cat. No. B185364
CAS RN: 87752-94-1
M. Wt: 296.4 g/mol
InChI Key: KBHXDARXJGVERJ-UHFFFAOYSA-N
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Description

“4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .


Synthesis Analysis

Various functionalized derivatives of this compound were synthesized via the reaction of hydrazonoyl halides with either 1,2,3,5,6,7,8,9-octahydro-2-thioxo-4H-cyclohepta-[4,5]thieno[2,3-d]pyrimidin-4-one or its methylthio derivative . The mechanism and the regioselectivity of the studied reactions were investigated and discussed .


Molecular Structure Analysis

The molecular structure of “4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” is complex due to the presence of multiple fused rings. The compound contains a thiophene ring fused to a pyrimidine ring, forming a cyclohepta-thieno-pyrimidinone structure .


Chemical Reactions Analysis

The chemical reactions involving “4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” primarily involve its reaction with hydrazonoyl halides . The reactions lead to the formation of various functionalized derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis, Characterization, and Antimicrobial Activity of Substituted Tricyclic Compounds : A study explored the synthesis and biological activity of new substituted tricyclic compounds, showing significant antibacterial and antifungal activities. This research contributes to understanding how modifications to the chemical structure can enhance antimicrobial efficacy (Mittal, Sarode, & Vidyasagar, 2011).

Green Synthesis Approaches

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : This paper reports a greener approach to synthesizing pharmacologically significant thieno[2,3-d]pyrimidin-4(3H)-ones using a catalytic four-component reaction. The methodology is noted for its step economy and ease of purification, indicating an environmentally friendly alternative to traditional synthesis methods (Shi et al., 2018).

Biological Activities and Mechanisms

Synthesis and Biological Activity of New Functionalised Cyclohepta[4,5]-thieno[2,3-d][1,2,4] Triazolo[4,3-a]pyrimidin-5-ones : The synthesis of various functionalized derivatives and their biological activities were investigated. These compounds' mechanisms and regioselectivity were studied, offering insights into their potential therapeutic applications (Shawali et al., 2006).

Antitumor and Anticancer Properties

Synthesis and Antitumor Activity of Benzo[6″,7″]cyclohepta[1″,2″4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

: A study focused on the synthesis of novel compounds and their potent antitumor activity against liver and breast cancer cell lines, highlighting the compound's relevance in developing new anticancer drugs (Edrees & Farghaly, 2017).

properties

IUPAC Name

5-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16-14-12-9-5-2-6-10-13(12)21-17(14)19-15(18-16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHXDARXJGVERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236613
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-

CAS RN

87752-94-1
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087752941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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